molecular formula C24H34O5 B591281 Lucidone A CAS No. 97653-92-4

Lucidone A

Cat. No. B591281
CAS RN: 97653-92-4
M. Wt: 402.531
InChI Key: NKQOQQOOZLPVEV-FBHWSAQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucidone A is an active constituent of fruits and leaves of Lindera erythrocarpa . It has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .


Synthesis Analysis

Lucidone A has been chemically synthesized by various research groups . For instance, Wu et al. (2013) utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .


Molecular Structure Analysis

The chemical formula of Lucidone A is C15H12O4 . Its 1H NMR (CDCl3) is δ 3.96 (s. 3H), 7.40 (m, 3H), 7.63 (m, 3H), and 7.71 (d, 1H, J = 18 Hz) .


Chemical Reactions Analysis

Lucidone A has shown inhibitory effects against the increase of ALT and AST levels in HepG2 cells induced by H2O2 . It also significantly inhibited tyrosinase activity and led to decreased melanin content in cultured B16 melanoma cells .


Physical And Chemical Properties Analysis

Lucidone A has a molecular weight of 402.524 Da . Its mono-isotopic mass is 402.240631 Da .

Scientific Research Applications

  • Skin Protection and Anti-Inflammatory Properties : Lucidone shows protective effects against oxidative stress and inflammation in skin cells. It enhances cell viability, reduces reactive oxygen species generation, lipid peroxidation, and DNA damage, and upregulates antioxidant genes like HO-1 and Nrf2. Its anti-inflammatory action is evident in the inhibition of inflammatory chemokines and the NF-κB signaling pathway (Kumar et al., 2013).

  • Anti-Inflammatory Effects in Mice : Lucidone demonstrates significant anti-inflammatory activity in mice, particularly against lipopolysaccharide (LPS)-induced inflammation. It reduces nitric oxide, prostaglandin E₂, and tumor necrosis factor production, and impedes NF-κB nuclear translocation and MAP kinase pathway activation (Kumar, Hsieh & Wang, 2010).

  • Dermato-protective Effects Against UVA-Induced Stress : Lucidone provides protection against UVA-induced oxidative stress and apoptosis in human keratinocytes. It inhibits UVA-induced cell death, ROS generation, and DNA damage, and augments antioxidant gene expression (Hseu et al., 2015).

  • Wound Healing Properties : Lucidone accelerates the wound healing process through activation of multiple signaling pathways, including PI3K/AKT, Wnt/β-catenin, and NF-κB. It promotes cell proliferation, migration, and angiogenesis, essential for wound repair (Yang et al., 2017).

  • Anti-Obesity and Metabolic Regulation : In studies on mice, lucidone has shown potential in attenuating obesity and related metabolic disorders. It suppresses adipogenesis in 3T3-L1 cells and mitigates high-fat diet-induced obesity, improving cholesterol, triglyceride, glucose, and insulin levels (Hsieh & Wang, 2013).

  • Antiviral Properties : Lucidone exhibits significant anti-dengue and hepatitis C virus activities. It induces heme oxygenase-1, leading to the inhibition of viral replication and enhancement of the antiviral interferon response (Chen et al., 2018).

  • Hepatoprotective Effects : Lucidone provides protection against alcohol-induced oxidative stress in hepatic cells. It upregulates HO-1/Nrf-2 antioxidant genes, reducing oxidative stress markers and preventing cell damage (Kumar et al., 2012).

  • Pancreatic Cancer Treatment Potential : Lucidone inhibits autophagy and multidrug resistance protein 1 (MDR1) in pancreatic cancer cells via the HMGB1/RAGE/PI3K/Akt signaling pathway, enhancing chemosensitivity (Chen et al., 2022).

Mechanism of Action

The pleiotropic activities of Lucidone A derive from its unique chemistry as well as its ability to modulate multiple signaling pathways . These include inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα; and anti-melanogenic pathway modulated by MITF .

properties

IUPAC Name

(3S,5R,7S,10S,13R,14R,17S)-17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3/t13-,14+,16+,17+,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQOQQOOZLPVEV-FBHWSAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97653-92-4
Record name Lucidone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97653-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097653924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.